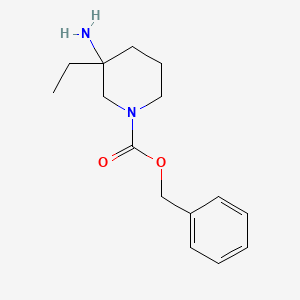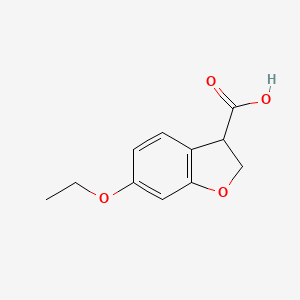
methyl 5-(2,2,2-trifluoroethyl)piperidine-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 5-(2,2,2-trifluoroethyl)piperidine-3-carboxylate, also known as Methyl 5-(2,2,2-trifluoroethyl)piperidin-3-carboxylate (MTFPC), is an organic compound with a wide range of applications in scientific research. MTFPC is a compound that has been used in various laboratory experiments, such as in the synthesis of organic compounds, as a catalyst, and in the study of biochemical and physiological effects.
Applications De Recherche Scientifique
MTFPC has been used in a variety of scientific research applications, such as the synthesis of organic compounds, as a catalyst, and in the study of biochemical and physiological effects. MTFPC has also been used in the synthesis of a variety of organic compounds, such as polymers, drugs, and dyes. In addition, MTFPC has been used as a catalyst in the synthesis of organic compounds. Finally, MTFPC has been used in the study of biochemical and physiological effects, such as in the study of enzyme activity and drug metabolism.
Mécanisme D'action
The mechanism of action of MTFPC is not fully understood. However, it is believed that the compound acts as a proton donor, which facilitates the transfer of protons from one molecule to another. Additionally, MTFPC is thought to act as a Lewis acid, which can facilitate the formation of new bonds between molecules.
Biochemical and Physiological Effects
MTFPC has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that the compound can inhibit the activity of certain enzymes, such as cytochrome P450 enzymes. Additionally, MTFPC has been shown to modulate the activity of certain receptors, such as the dopamine D2 receptor. Finally, MTFPC has been shown to have a number of anti-inflammatory effects, which may be beneficial in the treatment of certain diseases.
Avantages Et Limitations Des Expériences En Laboratoire
MTFPC has a number of advantages for lab experiments. For example, the compound is relatively stable and has a low toxicity. Additionally, MTFPC is soluble in a variety of solvents, which makes it easy to work with in the laboratory. However, MTFPC also has some limitations for lab experiments. For example, the compound is relatively expensive, which can limit its use in certain experiments. Additionally, the compound is not very soluble in water, which can make it difficult to use in certain experiments.
Orientations Futures
MTFPC has a number of potential future directions. For example, the compound could be used in the development of new drugs, as it has been shown to have a number of biochemical and physiological effects. Additionally, MTFPC could be used in the development of new catalysts, as it has been shown to have a catalytic effect in the synthesis of organic compounds. Finally, MTFPC could be used in the study of enzyme activity and drug metabolism, as it has been shown to modulate the activity of certain receptors.
Méthodes De Synthèse
MTFPC can be synthesized by a number of methods, including the Fischer-Speier reaction, the Williamson ether synthesis, and the Mitsunobu reaction. The Fischer-Speier reaction involves the reaction of an alkyl halide with an alcohol in the presence of a strong base, such as sodium hydroxide or potassium hydroxide. The Williamson ether synthesis involves the reaction of an alkoxide with an alkyl halide in the presence of a strong base. The Mitsunobu reaction involves the reaction of an alcohol with an organometallic compound, such as a Grignard reagent or an organolithium compound, in the presence of a strong base.
Propriétés
IUPAC Name |
methyl 5-(2,2,2-trifluoroethyl)piperidine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14F3NO2/c1-15-8(14)7-2-6(4-13-5-7)3-9(10,11)12/h6-7,13H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHYXRHDLLQHOQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(CNC1)CC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14F3NO2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.21 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-cyclopropylbicyclo[1.1.1]pentan-1-amine hydrochloride](/img/structure/B6604847.png)


![tert-butyl N-[(1-propanoylcyclopropyl)methyl]carbamate](/img/structure/B6604870.png)

![4-({[(2-methylpyrimidin-4-yl)methyl]amino}methyl)benzoic acid dihydrochloride](/img/structure/B6604878.png)
![{[5-(4-cyclohexylphenyl)furan-2-yl]methyl}(methyl)amine hydrochloride](/img/structure/B6604883.png)
![dimethyl({3-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-6-yl}methyl)amine trihydrochloride](/img/structure/B6604890.png)

![(5-bromo-2-methoxyphenyl)(imino){[(1R,5S,6R)-3-oxabicyclo[3.1.0]hexan-6-yl]methyl}-lambda6-sulfanone](/img/structure/B6604911.png)
![4-(cyclopropylmethoxy)-2-(4-methylbenzenesulfonyl)-2-azabicyclo[2.1.1]hexane](/img/structure/B6604926.png)
![4-methoxy-2-(4-methylbenzenesulfonyl)-2-azabicyclo[2.1.1]hexane](/img/structure/B6604932.png)
![2-(4-methylbenzenesulfonyl)-4-(octyloxy)-2-azabicyclo[2.1.1]hexane](/img/structure/B6604944.png)
